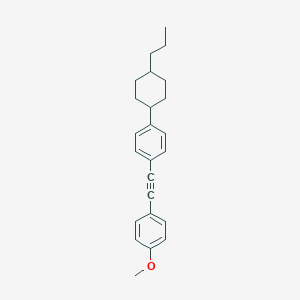

![molecular formula C13H19NO4S B051261 N-[(4-methylphenyl)sulfonyl]leucine CAS No. 67368-40-5](/img/structure/B51261.png)

N-[(4-methylphenyl)sulfonyl]leucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[(4-Methylphenyl)sulfonyl]leucine and its derivatives involves various chemical reactions. For instance, a series of chiral stationary phases based on N-[(4-methylphenyl)sulfonyl]-L-leucine amide were synthesized to evaluate their enantioseparation abilities, showing significant enantioselectivities (Junchen Zhu et al., 2020). Additionally, novel acridine and bis-acridine sulfonamides were synthesized for their inhibitory activity against carbonic anhydrase isoforms, demonstrating the compound's utility in developing biologically active molecules (Ramazan Ulus et al., 2013).

Molecular Structure Analysis

The molecular structure of N-[(4-Methylphenyl)sulfonyl]leucine derivatives has been extensively studied, revealing insights into their chemical behavior. For example, the molecular recognition of L-leucyl-L-alanine and its inclusion of alkyl methyl sulfoxides was elucidated through single-crystal X-ray analyses, highlighting the importance of hydrogen bonding in the cavity formation between molecule layers (M. Akazome et al., 2005).

Chemical Reactions and Properties

N-[(4-Methylphenyl)sulfonyl]leucine participates in various chemical reactions, contributing to the synthesis of complex molecules. For example, a novel triethylsilane-mediated reductive N-alkylation of amines was reported, providing an improved synthesis method for certain benzodiazepines, highlighting the compound's role in facilitating chemical transformations (Bang-Chi Chen et al., 2001).

Physical Properties Analysis

The physical properties of N-[(4-Methylphenyl)sulfonyl]leucine and its derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their practical applications. For instance, the synthesis and characterization of novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives explored their antimicrobial action, antioxidant activity, and toxicity, indicating the importance of understanding these properties for developing new antimicrobial agents (T. Apostol et al., 2022).

Applications De Recherche Scientifique

1. Neurotensin Receptor Type 2 (NTS2) Selective Analgesics

- Application Summary: Compounds acting via the neurotensin receptor type 2 (NTS2) are known to be active in animal models of acute and chronic pain. N-[(4-methylphenyl)sulfonyl]leucine has been identified as a nonpeptide compound selective for NTS2 .

- Methods of Application: The compound was identified using a FLIPR assay .

- Results: The compound behaves like the endogenous ligand neurotensin in the functional assay . This is the first nonpeptide that is selective for NTS2 versus NTS1 .

2. Chiral Stationary Phases

- Application Summary: A series of chiral stationary phases based on N-[(4-methylphenyl)sulfonyl]leucine amide were synthesized . These phases were used to separate enantiomers .

- Methods of Application: The enantioseparation abilities of these phases were evaluated by chromatographically analyzing 67 enantiomers .

- Results: The chiral stationary phase derived from N-[(4-methylphenyl)sulfonyl]leucine showed better enantioselectivities than that based on N-(4-methylbenzoyl)-leucine amide . The construction of C2 symmetric chiral structure greatly improved the enantiorecognition performance of the stationary phase .

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-9(2)8-12(13(15)16)14-19(17,18)11-6-4-10(3)5-7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBHSCLUHQKGMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methylphenyl)sulfonyl]leucine | |

CAS RN |

67368-40-5, 1220-80-0 |

Source

|

| Record name | NSC88495 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC46036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)

![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)

![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)

![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)

![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)

![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)